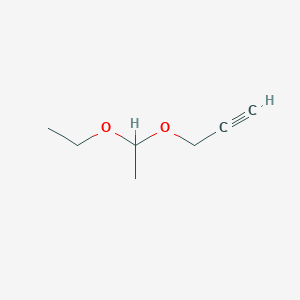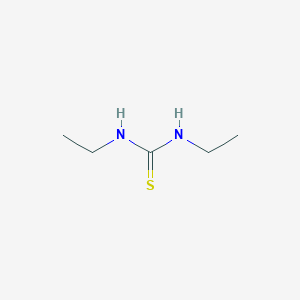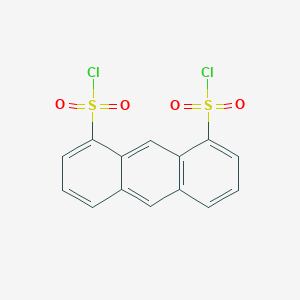
Anthracene-1,8-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,8-disulfonyl dichloride is a chemical compound that is widely used in scientific research. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. This compound is synthesized by the reaction of anthracene with sulfuric acid and chlorosulfonic acid. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry.
Mecanismo De Acción
Anthracene-1,8-disulfonyl dichloride reacts with amines and amino acids to form sulfonamide derivatives. The reaction takes place through nucleophilic substitution, in which the chlorine atoms are replaced by the amino groups. The resulting sulfonamide derivatives are stable and can be used in a variety of applications.
Efectos Bioquímicos Y Fisiológicos
Anthracene-1,8-disulfonyl dichloride is a potent inhibitor of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It is also used as a fluorescent probe in biochemical assays to detect the presence of amino acids and amines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anthracene-1,8-disulfonyl dichloride is a versatile reagent that is used in a variety of applications. It is easy to synthesize and has a high yield. It is stable and can be stored for long periods of time. However, it is a toxic and corrosive compound that requires careful handling. It is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are many future directions for the use of anthracene-1,8-disulfonyl dichloride in scientific research. One area of interest is the development of new polymers and materials using this compound as a cross-linking agent. Another area of interest is the use of this compound as a fluorescent probe in the detection of biomolecules. Additionally, the use of anthracene-1,8-disulfonyl dichloride in the development of new drugs for the treatment of neurodegenerative diseases is an area of active research.
Métodos De Síntesis
The synthesis of anthracene-1,8-disulfonyl dichloride involves the reaction of anthracene with sulfuric acid and chlorosulfonic acid. The reaction takes place at room temperature and yields a yellowish-brown liquid. The product is purified by washing with water and drying under vacuum. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
Anthracene-1,8-disulfonyl dichloride is widely used in scientific research. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry. It is used as a coupling agent in the synthesis of polymers and as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe in biochemical assays.
Propiedades
Número CAS |
17408-00-3 |
|---|---|
Nombre del producto |
Anthracene-1,8-disulfonyl dichloride |
Fórmula molecular |
C14H8Cl2O4S2 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
anthracene-1,8-disulfonyl chloride |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-10-4-2-6-14(22(16,19)20)12(10)8-11(9)13/h1-8H |
Clave InChI |
URYGONATFKWYCJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
SMILES canónico |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
Sinónimos |
1,8-Anthracenedisulfonyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



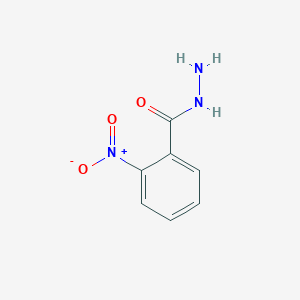
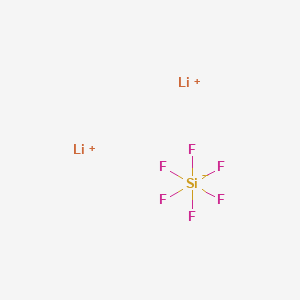
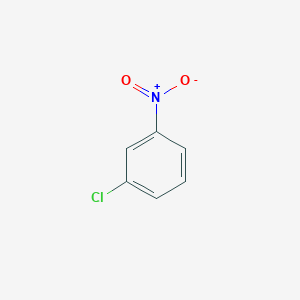
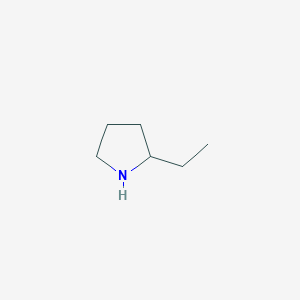
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
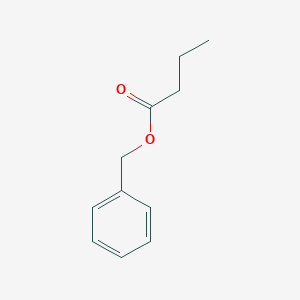
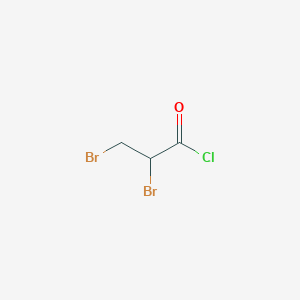
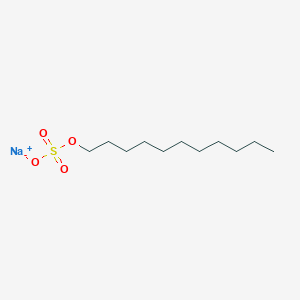
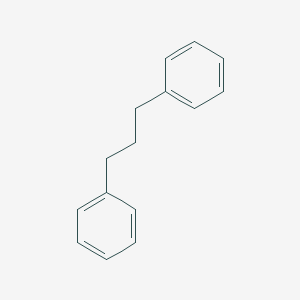
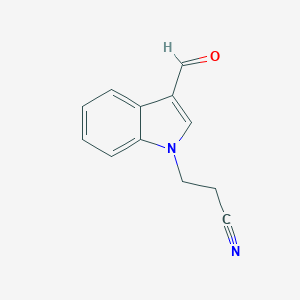
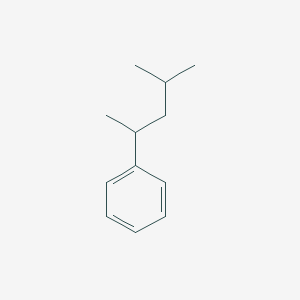
![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
